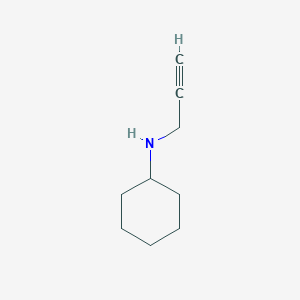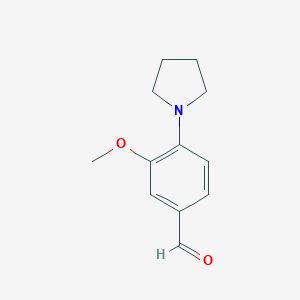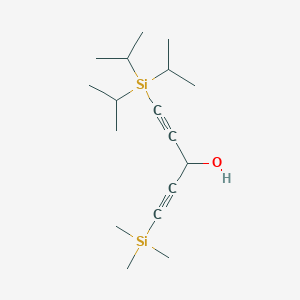
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is a chemical compound with the molecular formula C17H32OSi2 and a molecular weight of 308.6 g/mol. This compound is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a penta-1,4-diyn-3-ol backbone. It is a colorless to almost colorless liquid with a clear appearance .
準備方法
The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling of the acetylenic groups. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and products.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography can enhance the efficiency of the production process.
化学反応の分析
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
科学的研究の応用
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organosilicon chemistry.
Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The presence of silyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.
類似化合物との比較
1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol can be compared with other similar compounds, such as:
1-Trimethylsilyl-1-propyne: This compound has a similar trimethylsilyl group but differs in its overall structure and reactivity.
Triisopropyl(trimethylsilyl)ethynylsilane: Another compound with similar silyl groups but different connectivity and chemical properties.
The uniqueness of this compound lies in its specific combination of silyl groups and the penta-1,4-diyn-3-ol backbone, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-18H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCWTAOYQSPHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(C#C[Si](C)(C)C)O)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
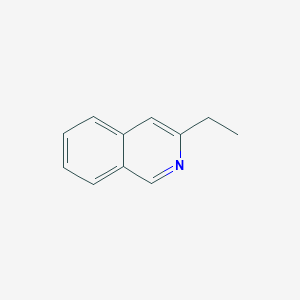

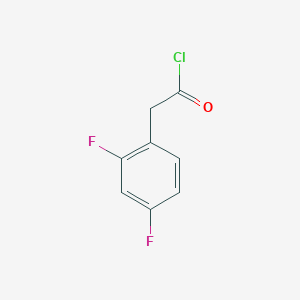

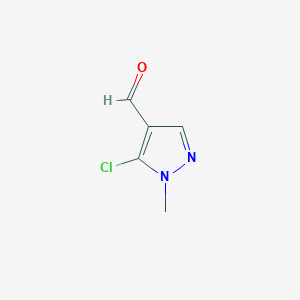

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
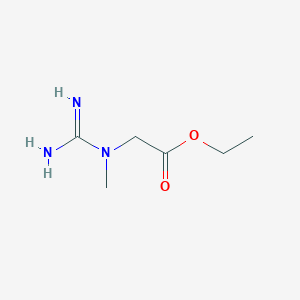
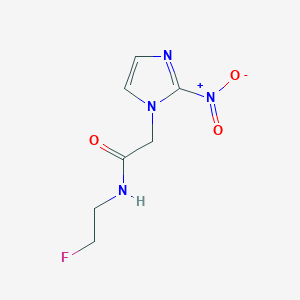

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
